molecular formula C13H23NO7P2 B8514180 3-[N-(3-phenylpropyl)-N-methyl-amino]-1-hydroxy-propane-1,1-diphosphonic acid

3-[N-(3-phenylpropyl)-N-methyl-amino]-1-hydroxy-propane-1,1-diphosphonic acid

Cat. No. B8514180
M. Wt: 367.27 g/mol
InChI Key: CCUVTLJATBXQHJ-UHFFFAOYSA-N
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Patent
US05110807

Procedure details

9.3 g (26.3 mmol) of 3-(3-phenylpropylamino)-1-hydroxypropane-1,1-diphosphonic acid are refluxed for 36 hours with 6.1 ml of formic acid and 4.2 ml of a 38% formaldehyde solution in water. The reaction solution is concentrated by evaporation under reduced pressure and the residue is diluted with acetone, yielding 3-[N-(3-phenylpropyl)-N-methyl-amino]-1-hydroxy-propane-1,1-diphosphonic acid in the form of colourless crystals of m.p. 219° (decomp.).
Name
3-(3-phenylpropylamino)-1-hydroxypropane-1,1-diphosphonic acid
Quantity
9.3 g
Type
reactant
Reaction Step One
Quantity
6.1 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([CH2:7][CH2:8][CH2:9][NH:10][CH2:11][CH2:12][C:13]([OH:22])([P:18]([OH:21])(=[O:20])[OH:19])[P:14]([OH:17])(=[O:16])[OH:15])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH:23](O)=O.C=O>O>[C:1]1([CH2:7][CH2:8][CH2:9][N:10]([CH2:11][CH2:12][C:13]([OH:22])([P:18]([OH:21])(=[O:19])[OH:20])[P:14]([OH:15])(=[O:17])[OH:16])[CH3:23])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
3-(3-phenylpropylamino)-1-hydroxypropane-1,1-diphosphonic acid
Quantity
9.3 g
Type
reactant
Smiles
C1(=CC=CC=C1)CCCNCCC(P(O)(=O)O)(P(O)(=O)O)O
Name
Quantity
6.1 mL
Type
reactant
Smiles
C(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction solution is concentrated by evaporation under reduced pressure
ADDITION
Type
ADDITION
Details
the residue is diluted with acetone

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)CCCN(C)CCC(P(O)(=O)O)(P(O)(=O)O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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